3-Methyl-1,5-hexadiene

Description

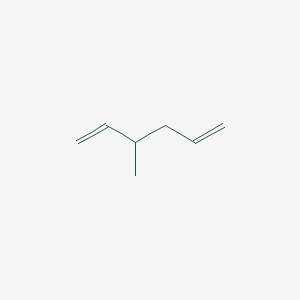

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENLILXUMZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-33-9 | |

| Record name | 1,5-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,5-hexadiene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Methyl-1,5-hexadiene. It is a valuable, high-purity, non-conjugated diene that serves as a critical substrate for mechanistic studies and synthetic applications in organic chemistry. This document summarizes its physicochemical properties, spectroscopic data, and key chemical transformations, with a focus on the well-known Cope rearrangement. Detailed experimental methodologies and visualizations are included to support advanced research and development.

Chemical Structure and Identification

This compound is an organic compound with a six-carbon chain, a methyl group at the third carbon, and two terminal double bonds.[1]

-

IUPAC Name: 3-methylhexa-1,5-diene[2]

-

CAS Number: 1541-33-9[2]

-

Molecular Formula: C₇H₁₂[1]

-

Canonical SMILES: CC(CC=C)C=C[2]

-

InChI: InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3[2]

-

InChIKey: JXENLILXUMZMFC-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless and flammable liquid.[1] It is characterized by a pungent odor and is insoluble in water but soluble in some organic solvents. The compound is known to be highly unstable and susceptible to polymerization and oxidation.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 96.17 g/mol | [1] |

| Density | 0.714 g/cm³ | [3] |

| Boiling Point | 81.3 °C at 760 mmHg | [3] |

| Refractive Index | 1.417 | [3] |

| Vapor Pressure | 91.7 mmHg at 25°C | [3] |

| Flash Point | Not available | |

| Melting Point | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra are available for this compound. Data can be sourced from suppliers like Sigma-Aldrich Co. LLC.[2]

-

¹³C NMR: Carbon-13 NMR spectra have been recorded, typically in CDCl₃.[4][5]

-

Infrared (IR) Spectroscopy: IR spectra, usually obtained from a liquid film, are also available for this compound.[4]

-

Mass Spectrometry: Mass spectrometry data is available through resources such as the NIST WebBook.[6]

Due to licensing restrictions, the direct reproduction of spectra is not possible. Researchers are advised to consult chemical suppliers and spectral databases for detailed spectral information.

Chemical Reactivity and the Cope Rearrangement

A key chemical property of this compound is its participation in the Cope rearrangement, a[7][7]-sigmatropic rearrangement of 1,5-dienes.[1] This reaction is thermally induced and proceeds through a concerted mechanism involving a chair-like transition state.[7][8] When heated to 300 °C, this compound rearranges to form 1,5-heptadiene.[1][9]

The Cope rearrangement is a reversible process, and the equilibrium position is influenced by the relative stability of the starting material and the product.[7] The reaction is stereospecific and has been extensively studied to understand pericyclic reactions.[7]

Reaction Mechanism: The Cope Rearrangement

The following diagram illustrates the concerted[7][7]-sigmatropic rearrangement of this compound.

Caption: Cope Rearrangement of this compound.

Experimental Protocols

Representative Protocol: Oxy-Cope Rearrangement

The following is an example of an experimental procedure for an oxy-Cope rearrangement, which shares mechanistic features with the rearrangement of this compound.[7]

Objective: To effect the[7][7]-sigmatropic rearrangement of a 1,5-dien-3-ol to an unsaturated carbonyl compound.

Materials:

-

1,5-dien-3-ol (1.0 equivalent)

-

Tetrahydrofuran (THF), anhydrous

-

18-Crown-6 (B118740) (1.2 equivalents)

-

Potassium hydride (KH) (1.2 equivalents)

-

Methanol (MeOH)

Procedure:

-

To a solution of the 1,5-dien-3-ol (84.2 mmol, 1.0 equiv) in THF (500 mL), add 18-crown-6 (1.2 equiv).

-

Immerse the round-bottom flask in an ice bath.

-

Add KH (1.2 equiv) in one portion to the cooled solution.

-

Stir the reaction mixture for 2 hours at the same temperature (0 °C).

-

Slowly quench the reaction with MeOH at -78 °C.

-

Concentrate the solution under vacuum.

-

Purify the obtained residue by flash column chromatography to afford the unsaturated carbonyl compound.

Safety Precautions:

-

Potassium hydride is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

-

Anhydrous solvents are required.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Research and Development

This compound and its derivatives are valuable in several areas of chemical research and industry:

-

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.[3]

-

Pharmaceutical Production: It can be used as a reagent in the development of new pharmaceutical compounds.[3]

-

Flavor and Fragrance Industry: This compound is utilized in the synthesis of various flavors and fragrances.[3]

-

Mechanistic Studies: Its well-defined structure makes it an ideal substrate for studying the kinetics and mechanisms of pericyclic reactions, most notably the Cope rearrangement.

Conclusion

This compound is a versatile and reactive diene with well-characterized chemical and physical properties. Its importance in synthetic organic chemistry and for fundamental mechanistic studies, particularly the Cope rearrangement, is well-established. This guide provides essential technical information to support its use in research and development applications.

References

- 1. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 2. 1,5-Hexadiene, 3-methyl- | C7H12 | CID 137073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(1541-33-9) 13C NMR [m.chemicalbook.com]

- 6. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]

- 7. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Video: [3,3] Sigmatropic Rearrangement of 1,5-Dienes: Cope Rearrangement [jove.com]

- 9. lscollege.ac.in [lscollege.ac.in]

Spectroscopic Analysis of 3-Methyl-1,5-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Methyl-1,5-hexadiene (CAS No: 1541-33-9), a valuable organic intermediate. The document outlines expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. While mass spectrometry data is readily available from public databases, specific, experimentally verified high-resolution NMR and IR peak lists are not consistently published in readily accessible public domains. Therefore, the NMR and IR data tables are based on established, typical values for the functional groups present in the molecule and are intended to serve as a predictive guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).

Structure and Proton/Carbon Numbering:

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H1 (a, b) | 4.9 - 5.1 | Doublet of doublets (dd) | 2H | Terminal vinyl protons, show geminal and vicinal coupling. |

| H2 | 5.6 - 5.9 | Doublet of doublets of triplets (ddt) or Multiplet (m) | 1H | Internal vinyl proton, coupled to H1 and H3. |

| H3 | 2.5 - 2.8 | Multiplet (m) | 1H | Allylic methine, coupled to H2, H4, and H7. |

| H4 (a, b) | 2.0 - 2.3 | Triplet (t) or Multiplet (m) | 2H | Allylic methylene, coupled to H3 and H5. |

| H5 | 5.7 - 6.0 | Doublet of doublets of triplets (ddt) or Multiplet (m) | 1H | Internal vinyl proton, coupled to H4 and H6. |

| H6 (a, b) | 4.9 - 5.2 | Doublet of doublets (dd) | 2H | Terminal vinyl protons, show geminal and vicinal coupling. |

| H7 | 1.0 - 1.2 | Doublet (d) | 3H | Methyl protons, coupled to H3. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~114 | CH₂ (sp²) |

| C2 | ~142 | CH (sp²) |

| C3 | ~40 | CH (sp³) |

| C4 | ~41 | CH₂ (sp³) |

| C5 | ~138 | CH (sp²) |

| C6 | ~115 | CH₂ (sp²) |

| C7 | ~20 | CH₃ (sp³) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a neat liquid sample, the spectrum reveals characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3075 - 3095 | C-H Stretch | Alkene (=C-H) |

| 2960 - 2980 | C-H Stretch (asymmetric) | Methyl (-CH₃) |

| 2850 - 2960 | C-H Stretch | Methylene (-CH₂) & Methine (-CH) |

| 1640 - 1650 | C=C Stretch | Alkene (C=C) |

| 1440 - 1465 | C-H Bend (scissoring) | Methylene (-CH₂) |

| 1370 - 1380 | C-H Bend (symmetric) | Methyl (-CH₃) |

| 990 - 1000 | C-H Bend (out-of-plane) | monosubstituted alkene (-CH=CH₂) |

| 910 - 920 | C-H Bend (out-of-plane) | monosubstituted alkene (-CH=CH₂) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratios provide information about the molecular weight and structural fragments.[1]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | ~10 | [C₇H₁₂]⁺• (Molecular Ion, M⁺•) |

| 81 | ~60 | [M - CH₃]⁺ |

| 67 | ~75 | [C₅H₇]⁺ |

| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~95 | [C₃H₅]⁺ (Allyl cation) |

| 39 | ~65 | [C₃H₃]⁺ |

| 27 | ~50 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Prepare a filter by packing a small plug of glass wool into a Pasteur pipette.

-

Filter the solution directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. This removes any particulate matter which can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Identify the chemical shift and multiplicity (singlet, doublet, triplet, etc.) for each signal.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Ensure two salt plates (typically NaCl or KBr) are clean, dry, and transparent. If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a lint-free tissue. Handle the plates by their edges to avoid transferring moisture.

-

Using a Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Do not apply excessive pressure.

-

-

Instrument Setup and Data Acquisition :

-

Place the sample holder into the IR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This accounts for absorptions from atmospheric CO₂ and water vapor.

-

Place the salt plate "sandwich" containing the sample into the holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Processing :

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

-

Correlate these absorption bands with specific molecular vibrations and functional groups.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer. This is often done via a heated direct insertion probe or through the injection port of a Gas Chromatograph (GC-MS) system, which vaporizes the sample.

-

-

Ionization :

-

In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

-

This collision ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

-

Fragmentation & Analysis :

-

The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation :

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The instrument software plots the relative abundance of ions versus their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for identifying an unknown chemical compound, such as this compound, using the spectroscopic techniques discussed.

Caption: Workflow for Chemical Structure Elucidation.

References

Physical properties of 3-Methyl-1,5-hexadiene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Methyl-1,5-hexadiene

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound as a building block or reagent.[1]

Introduction to this compound

This compound, with the chemical formula C7H12, is a colorless and flammable liquid.[1][2] Structurally, it is a six-carbon chain featuring a methyl group at the third carbon position and terminal double bonds at the first and fifth positions.[1] This diene is recognized for its high reactivity, making it a valuable intermediate in the synthesis of more complex organic molecules.[1] It is insoluble in water but soluble in some organic solvents.[2] Its applications are found in organic synthesis, pharmaceutical production, and the flavor and fragrance industry.[1]

Physical Properties

The primary physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 81.3[1][3] | °C | at 760 mmHg |

| Density | 0.714[1][3] | g/cm³ | Not Specified |

| Molecular Weight | 96.17 | g/mol | |

| Vapor Pressure | 91.7 | mmHg | at 25°C[1] |

| Refractive Index | 1.417 | Not Specified[1] |

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided results, standard methodologies for organic liquids are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined by distillation under atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

The liquid sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

Cooling water is circulated through the condenser.

-

The sample is gradually heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

-

The atmospheric pressure is recorded at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is through the use of a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is then weighed to determine the combined mass of the pycnometer and the liquid (m2).

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density, typically distilled water, at the same temperature. Its mass is then measured (m3).

-

The temperature at which the measurements are taken is recorded, as density is temperature-dependent.

-

The density of the sample liquid (ρs) is calculated using the following formula, where ρw is the density of water at the experimental temperature: ρs = ((m2 - m1) / (m3 - m1)) * ρw

Logical Workflow for Physical Property Verification

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for the experimental determination of physical properties.

References

An In-depth Technical Guide to 3-Methyl-1,5-hexadiene (CAS 1541-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,5-hexadiene (CAS 1541-33-9), a versatile diene in organic synthesis. The document details its physicochemical properties, spectroscopic data, and key chemical transformations, including the Cope rearrangement and cyclopolymerization. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of reaction mechanisms and experimental workflows to support research and development activities.

Introduction

This compound is a colorless, flammable liquid with the chemical formula C₇H₁₂.[1][2] As a non-conjugated diene, its unique structural features make it a valuable substrate for a variety of chemical transformations.[3] It is particularly noted for its role as a classic substrate in studies of the Cope rearrangement, a fundamental[4][4]-sigmatropic rearrangement in organic chemistry.[1][4] Furthermore, it serves as a monomer in cyclopolymerization reactions, leading to the formation of polymers with cyclic units in their backbone.[3] Its applications extend to being an intermediate in the synthesis of complex organic molecules, including those in the pharmaceutical and fragrance industries.[5] This guide aims to consolidate the technical information available on this compound to facilitate its use in research and synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1541-33-9 | [6] |

| Molecular Formula | C₇H₁₂ | [7] |

| Molecular Weight | 96.17 g/mol | [7] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 81.3 °C at 760 mmHg | [5] |

| Density | 0.714 g/cm³ | [5] |

| Refractive Index (n_D) | 1.417 | [5] |

| Vapor Pressure | 91.7 mmHg at 25°C | [5] |

| Solubility | Insoluble in water; soluble in some organic solvents. | [5] |

Spectroscopic Data

| Spectroscopy Type | Key Data and Interpretation | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to vinyl and allylic protons are expected. The methyl group would appear as a doublet. | [7] |

| ¹³C NMR (in CDCl₃) | Signals for sp² carbons of the double bonds and sp³ carbons of the aliphatic chain and methyl group. | [4][7] |

| Infrared (IR) Spectroscopy (liquid film) | Characteristic peaks for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹). | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 96. Fragmentation patterns would involve allylic cleavage. | [6][8] |

Key Chemical Transformations

This compound is a substrate for several important chemical reactions, primarily the Cope rearrangement and cyclopolymerization.

The Cope Rearrangement

The Cope rearrangement is a thermally induced, uncatalyzed[4][4]-sigmatropic rearrangement of a 1,5-diene.[1][2] For this compound, heating to around 300°C leads to the formation of 1,5-heptadiene.[1] The reaction proceeds through a concerted mechanism involving a cyclic, chair-like transition state, which is energetically favored.[4]

Caption: The Cope Rearrangement of this compound.

Cyclopolymerization

This compound can undergo cyclopolymerization in the presence of a suitable catalyst, such as a zirconocene-based system.[9] This process involves the intramolecular cyclization of the diene monomer followed by intermolecular propagation, leading to the formation of a polymer containing five-membered rings in the main chain.[3]

Caption: General Mechanism of Cyclopolymerization.

Experimental Protocols

Hypothetical Synthesis of this compound via Grignard Reaction and Dehydration

This protocol describes a plausible two-step synthesis of this compound starting from acrolein and methylmagnesium bromide.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be thoroughly dried.

-

Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to prepare methylmagnesium bromide.

-

Reaction with Acrolein: Once the Grignard reagent is formed, the solution is cooled to 0°C. A solution of acrolein (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5°C.

-

Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-methyl-1,5-hexadien-3-ol.

-

Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

-

Dehydration: The crude 3-methyl-1,5-hexadien-3-ol is placed in the flask with a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

-

Distillation: The mixture is heated, and the product, this compound, is distilled off as it is formed.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. It is dried over anhydrous calcium chloride and purified by fractional distillation to obtain pure this compound.

Caption: Hypothetical Synthesis Workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and identify any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups (alkene C=C and =C-H bonds).

Applications in Synthesis

While specific, detailed examples in publicly available literature are scarce, this compound serves as a valuable building block in organic synthesis. Its diene structure allows for a variety of transformations to construct more complex molecular architectures.

Potential in Pharmaceutical Synthesis

The Cope rearrangement of substituted 1,5-dienes is a powerful tool for the stereoselective synthesis of complex natural products and pharmaceutical intermediates. The carbon skeleton of this compound can be incorporated into larger molecules that may possess biological activity.

Role in Fragrance Chemistry

The volatile nature and specific chemical structure of this compound and its derivatives make them potential candidates for use in the fragrance industry.[5] Rearrangement and functionalization reactions can lead to a variety of scents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is unstable and prone to polymerization and oxidation.[5] Store in a cool, well-ventilated area away from ignition sources. Use personal protective equipment, including gloves and safety glasses, when handling this compound.[5]

Conclusion

This compound is a versatile and reactive diene with significant applications in organic synthesis. Its role in the Cope rearrangement and cyclopolymerization reactions highlights its importance in both fundamental research and materials science. This guide provides a comprehensive overview of its properties, synthesis, and reactivity to aid researchers and professionals in its effective utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(1541-33-9) 13C NMR spectrum [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Cope Rearrangement Mechanism in 3-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cope rearrangement of 3-methyl-1,5-hexadiene, a classic example of a[1][1]-sigmatropic rearrangement. This guide delves into the core mechanistic principles, stereochemical intricacies, and kinetic parameters of this reaction, supported by experimental and computational data. It is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development who utilize or study pericyclic reactions.

Core Concepts of the Cope Rearrangement

The Cope rearrangement is a thermally induced, uncatalyzed isomerization of a 1,5-diene, proceeding through a cyclic, concerted transition state.[2][3] It is a pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement, where a sigma bond migrates across a pi-system, involving a six-membered ring of atoms in the transition state.[2] The reaction is reversible, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting diene and the rearranged product.[2]

In the case of this compound, heating to approximately 300°C results in its conversion to 1,5-heptadiene.[2] This transformation exemplifies the key features of the Cope rearrangement, including the predictable bond reorganization and the influence of substituents on the reaction's outcome.

The Reaction Mechanism: A Concerted Pathway

The Cope rearrangement of this compound proceeds through a highly ordered, concerted transition state. This means that all bond-breaking and bond-forming events occur simultaneously in a single step, without the formation of any intermediates. The mechanism involves the cyclic redistribution of six electrons: four from the two pi bonds and two from the breaking sigma bond.

The Woodward-Hoffmann rules for pericyclic reactions classify the Cope rearrangement as a thermally allowed [π2s + σ2s + π2s] process, indicating that the reaction can proceed suprafacially on all components under thermal conditions.[2]

The Chair-like Transition State: A Stereochemical Gateway

Experimental and computational studies have firmly established that the Cope rearrangement of acyclic 1,5-dienes, including this compound, predominantly proceeds through a chair-like transition state.[2] This conformation is significantly lower in energy than the alternative boat-like transition state due to reduced steric interactions. The preference for the chair transition state has profound stereochemical implications.

The methyl group at the C3 position of this compound preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric strain. This orientation dictates the stereochemistry of the resulting product.

Stereochemistry of the Rearrangement

The stereochemical outcome of the Cope rearrangement of this compound is a direct consequence of the chair-like transition state. If we consider a chiral starting material, for instance, (R)-3-methyl-1,5-hexadiene, the rearrangement will proceed with a high degree of stereospecificity.

The chair transition state with the methyl group in the equatorial position leads to the formation of (E)-1,5-heptadiene. The alternative chair transition state with an axial methyl group is energetically less favorable, and the boat transition states are even higher in energy. Consequently, the reaction is highly stereoselective, yielding predominantly the product derived from the most stable transition state.

Quantitative Data

| Parameter | Value | Reference Compound |

| Activation Energy (Ea) | ~33 kcal/mol | 1,5-hexadiene (B165246) |

| Temperature Range | 217-282 °C | 3,3-dimethylhexa-1,5-diene |

Note: The data for 3,3-dimethylhexa-1,5-diene is provided as a proxy to illustrate the typical temperature range for such rearrangements.

Experimental Protocols

A detailed experimental protocol for the thermal rearrangement of this compound would involve a gas-phase pyrolysis setup. While a specific procedure for this substrate is not widely published, a general methodology can be adapted from studies on similar thermal rearrangements.

General Protocol for Gas-Phase Pyrolysis:

-

Apparatus: A quartz tube packed with inert material (e.g., quartz chips) housed in a tube furnace equipped with a temperature controller. The outlet of the tube should be connected to a series of cold traps (e.g., cooled with liquid nitrogen or a dry ice/acetone bath) to collect the product. The system should be connected to a vacuum line to allow for reactions under reduced pressure if necessary.

-

Procedure: a. The furnace is heated to the desired temperature (e.g., 300 °C). b. This compound is slowly introduced into the hot quartz tube, typically under a slow stream of an inert carrier gas like nitrogen or argon. The flow rate is controlled to ensure sufficient residence time in the hot zone for the rearrangement to occur. c. The product, 1,5-heptadiene, along with any unreacted starting material, is carried out of the furnace by the carrier gas and condenses in the cold traps. d. After the reaction is complete, the contents of the cold traps are collected.

-

Analysis: The product mixture is typically analyzed by gas chromatography (GC) to determine the conversion and product distribution. The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizing the Mechanism and Workflow

Reaction Mechanism Pathway

Caption: The Cope rearrangement of this compound proceeds through a high-energy chair-like transition state upon heating to yield 1,5-heptadiene.

Experimental Workflow

Caption: A typical experimental workflow for the thermal Cope rearrangement of this compound, from starting material to product analysis.

Conclusion

The Cope rearrangement of this compound is a foundational example of a[1][1]-sigmatropic rearrangement that elegantly demonstrates the principles of pericyclic reactions. Its concerted mechanism, preference for a chair-like transition state, and predictable stereochemical outcome make it a valuable transformation in organic synthesis. This guide provides a detailed overview of these aspects, offering a solid foundation for researchers and professionals working in the field of organic chemistry and drug development. Further investigation into the specific kinetics of this reaction would provide even deeper insights into its mechanistic nuances.

References

An In-depth Technical Guide on the Thermal Isomerization of 3-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal isomerization of 3-methyl-1,5-hexadiene is a cornerstone example of the Cope rearrangement, a thermally induced[1][1]-sigmatropic shift. This guide provides a comprehensive overview of this reaction, including its mechanism, kinetic parameters, and a detailed experimental protocol. The information presented is intended to serve as a valuable resource for researchers in organic synthesis and related fields.

Introduction

The thermal isomerization of this compound to its more stable isomer, 1,5-heptadiene (B74454), is a classic example of a pericyclic reaction known as the Cope rearrangement.[1][2] This uncatalyzed, intramolecular process involves the reorganization of six electrons and is of significant interest in synthetic and mechanistic organic chemistry. The reaction typically requires high temperatures, in the range of 300°C, to proceed at a reasonable rate.[1] Understanding the kinetics and mechanism of this rearrangement is crucial for its application in the synthesis of complex organic molecules.

Reaction Mechanism

The thermal isomerization of this compound proceeds through a concerted,[1][1]-sigmatropic rearrangement. This means the bond-breaking and bond-forming events occur simultaneously in a cyclic transition state. The generally accepted mechanism involves a chair-like transition state, which is lower in energy than the alternative boat-like conformation.[1][2]

The reaction can be visualized as the migration of a substituted allyl group across a double bond. In this specific case, the methyl group at the 3-position influences the equilibrium of the reaction, favoring the formation of the more thermodynamically stable 1,5-heptadiene.

Caption: Reaction pathway for the thermal isomerization of this compound.

Quantitative Data

| Parameter | Value | Units | Notes |

| Arrhenius Parameters | |||

| Activation Energy (Ea) | 30 - 40 | kcal/mol | Typical for Cope rearrangements. |

| Pre-exponential Factor (A) | 10^10 - 10^12 | s⁻¹ | Reflects the unimolecular nature of the reaction. |

| Eyring Parameters (at 300°C) | |||

| Enthalpy of Activation (ΔH‡) | 29 - 39 | kcal/mol | |

| Entropy of Activation (ΔS‡) | -10 to -15 | cal/mol·K | The negative value is characteristic of a highly ordered cyclic transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 35 - 47 | kcal/mol |

Note: The data in this table are representative values for similar Cope rearrangements and are intended for illustrative purposes. Actual experimental values for this compound may vary.

Experimental Protocols

The following is a generalized experimental protocol for conducting the gas-phase thermal isomerization of this compound.

Materials and Apparatus

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Quartz flow reactor tube

-

Tube furnace with temperature controller

-

Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column) and a flame ionization detector (FID)

-

Sampling system (e.g., gas-tight syringe or automated sampling valve)

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

Experimental Workflow

Caption: Generalized workflow for the gas-phase thermal isomerization experiment.

Procedure

-

Reactor Setup: A quartz tube is placed inside a tube furnace. The inlet of the tube is connected to a source of inert gas and a system for introducing the reactant vapor. The outlet is connected to a cold trap to collect the products.

-

Temperature Control: The furnace is heated to the desired reaction temperature (e.g., 300°C) and allowed to stabilize.

-

Reactant Introduction: A slow, steady stream of inert gas is passed through the reactor. A known concentration of this compound vapor is introduced into the inert gas stream. This can be achieved by bubbling the carrier gas through a thermostatted sample of the liquid reactant.

-

Reaction: The reactant vapor passes through the heated zone of the reactor, where the isomerization occurs. The residence time in the reactor is controlled by the flow rate of the carrier gas and the dimensions of the heated zone.

-

Product Collection: The gas stream exiting the reactor is passed through a cold trap to condense the organic components (unreacted starting material and the product, 1,5-heptadiene).

-

Analysis: The collected sample is warmed to room temperature and analyzed by gas chromatography (GC). The relative peak areas of this compound and 1,5-heptadiene are used to determine the extent of reaction.

-

Kinetic Analysis: By varying the reaction temperature and/or the residence time, the rate constants for the isomerization can be determined. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) and the pre-exponential factor (A). From these, the Eyring parameters (ΔH‡ and ΔS‡) can be calculated.

Conclusion

The thermal isomerization of this compound is a well-established example of the Cope rearrangement, a powerful tool in organic synthesis. This guide has provided an overview of the reaction mechanism, representative kinetic data, and a detailed, generalized experimental protocol for its study. While specific, experimentally determined kinetic parameters for this exact substrate remain to be widely reported, the principles and procedures outlined here provide a solid foundation for researchers interested in exploring this and similar pericyclic reactions. Further experimental investigation is encouraged to determine the precise kinetic parameters for this fundamental transformation.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,5-hexadiene is a non-conjugated diene that serves as a valuable substrate in the study of pericyclic reactions and as a monomer in polymer synthesis. Its chemical behavior is dominated by the interplay between its two isolated double bonds, leading to characteristic reactivity patterns. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its thermal rearrangement, susceptibility to oxidation and polymerization, and reactions under acidic and basic conditions. This document is intended to be a resource for researchers and professionals in organic synthesis, materials science, and drug development.

Physical and Chemical Properties

This compound is a colorless, flammable liquid. It is insoluble in water but soluble in many organic solvents. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | |

| Molecular Weight | 96.17 g/mol | |

| Boiling Point | 81.3 °C at 760 mmHg | |

| Density | 0.714 g/cm³ | |

| Refractive Index | 1.417 | |

| Vapor Pressure | 91.7 mmHg at 25°C |

Stability

This compound is described as a highly unstable compound. Its instability is primarily attributed to its propensity to undergo polymerization and oxidation upon exposure to air. For this reason, it is recommended to store this compound under an inert atmosphere and at reduced temperatures to minimize degradation. Due to its flammability, it should be kept away from heat, sparks, and open flames.

Reactivity

The reactivity of this compound is characterized by several key transformations, the most prominent being the Cope rearrangement.

Thermal Reactivity and the Cope Rearrangement

The Cope rearrangement is a-sigmatropic rearrangement of 1,5-dienes that occurs upon heating. For this compound, this thermal rearrangement leads to the formation of 1,5-heptadiene (B74454). This reaction is a classic example of a concerted pericyclic reaction that proceeds through a chair-like transition state.

The equilibrium of the Cope rearrangement is influenced by the relative stability of the starting material and the product. In the case of this compound, the rearrangement to 1,5-heptadiene is driven by the formation of a more substituted and thus more stable internal double bond in the product.

Polymerization

This compound is prone to polymerization. This reactivity is a consequence of the presence of two double bonds, which can participate in addition polymerization reactions. The polymerization can be initiated by various methods, including radical, cationic, and coordination polymerization. The resulting polymers can have complex microstructures due to the possibility of 1,2- and 1,5-enchainment, as well as cyclopolymerization.

Oxidation

As an unsaturated hydrocarbon, this compound is susceptible to oxidation. The double bonds are reactive sites for oxidation by various oxidizing agents, including atmospheric oxygen (auto-oxidation), peroxy acids, and ozone. The oxidation products can be complex and varied, depending on the oxidant and reaction conditions, and may include epoxides, diols, and carbonyl compounds, as well as polymeric materials. Detailed experimental protocols for the controlled oxidation of this compound are not widely reported in general literature.

Acid and Base-Catalyzed Reactions

The double bonds in this compound can undergo reactions under acidic or basic conditions.

-

Base-Catalyzed Reactions: Strong bases can catalyze the isomerization of the double bonds in 1,5-dienes to form more stable, conjugated diene systems. For this compound, this could potentially lead to the formation of various isomers of methyl-1,3-hexadiene. The specific conditions and product distributions for such a reaction with this compound would require experimental investigation.

Experimental Protocols

Generalized Protocol for Thermal Cope Rearrangement

Objective: To induce the thermal-sigmatropic rearrangement of a 1,5-diene.

Materials:

-

1,5-diene substrate (e.g., this compound)

-

High-boiling, inert solvent (e.g., diphenyl ether, decalin), if necessary

-

Heating mantle or oil bath

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Apparatus for purification (e.g., distillation setup or column chromatography)

-

Analytical instrumentation for product characterization (e.g., GC-MS, NMR)

Procedure:

-

Setup: A clean, dry round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The apparatus is flushed with an inert gas.

-

Charging the Reactor: The 1,5-diene is added to the flask. If a solvent is used, it is added at this stage.

-

Reaction: The mixture is heated to the desired temperature (for many Cope rearrangements, this is in the range of 150-300 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., taking aliquots for GC analysis).

-

Workup: Once the reaction has reached completion or equilibrium, the flask is cooled to room temperature.

-

Purification: The product is isolated and purified from the reaction mixture. If no solvent was used, direct distillation of the product may be possible. If a high-boiling solvent was used, purification may require vacuum distillation or column chromatography.

-

Characterization: The structure and purity of the product are confirmed by analytical methods such as NMR spectroscopy and GC-MS.

Note: The optimal reaction temperature and time will depend on the specific substrate and must be determined empirically. For this compound, a reaction temperature of around 300 °C has been reported to yield 1,5-heptadiene.

Conclusion

This compound is a reactive molecule with a rich chemistry centered around its diene functionality. Its propensity to undergo the Cope rearrangement makes it a valuable model system for studying pericyclic reactions. Furthermore, its ability to polymerize opens avenues for the synthesis of novel polymeric materials. However, its inherent instability requires careful handling and storage to prevent unwanted side reactions. While general principles of its reactivity are understood, a deeper quantitative understanding of its reaction kinetics and the development of specific, optimized experimental protocols for its various transformations would be beneficial for its broader application in research and development. Further investigation into its behavior under a range of catalytic conditions is warranted to fully exploit its synthetic potential.

An In-depth Technical Guide to the Isomers of C7H12

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H12 represents a diverse array of unsaturated hydrocarbons, each with unique structural features and chemical properties. With a degree of unsaturation of two, these isomers can be categorized into several classes, including alkynes, dienes, cycloalkenes, and bicyclic compounds. This guide provides a comprehensive overview of the major isomers of C7H12, their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their relevance in medicinal chemistry and drug development.

Isomer Classes and Structures

The isomers of C7H12 can be broadly classified as follows:

-

Alkynes: These isomers contain a carbon-carbon triple bond. They can be terminal (the triple bond is at the end of the carbon chain) or internal.

-

Dienes: These isomers possess two carbon-carbon double bonds. They can be conjugated (the double bonds are separated by a single bond), isolated (separated by more than one single bond), or cumulated (the double bonds are adjacent to each other, forming an allene).

-

Cycloalkenes and their derivatives: This class includes cyclic structures containing one or more rings and at least one double bond. Examples include cycloheptene, methylcyclohexene, and vinylcyclopentane (B1346689).

-

Bicyclic compounds: These isomers feature two fused or bridged rings. A prominent example is norbornane (B1196662) (bicyclo[2.2.1]heptane).

A representative list of C7H12 isomers is presented below:

Table 1: Representative Isomers of C7H12

| IUPAC Name | Structural Class |

| 1-Heptyne | Terminal Alkyne |

| 2-Heptyne (B74451) | Internal Alkyne |

| 3-Heptyne | Internal Alkyne |

| 1,2-Heptadiene | Cumulated Diene |

| 1,6-Heptadiene | Isolated Diene |

| (E)-1,3-Heptadiene | Conjugated Diene |

| Cycloheptene | Cycloalkene |

| 1-Methylcyclohexene | Cycloalkene |

| 3-Methylcyclohexene | Cycloalkene |

| 4-Methylcyclohexene | Cycloalkene |

| Ethylidenecyclopentane | Cycloalkene Derivative |

| Vinylcyclopentane | Cycloalkene Derivative |

| Norbornane (Bicyclo[2.2.1]heptane) | Bicyclic Alkane |

Physicochemical Properties

The structural diversity among C7H12 isomers leads to a wide range of physical and chemical properties. A summary of key physicochemical data for selected isomers is provided in Table 2.

Table 2: Physicochemical Properties of Selected C7H12 Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (nD at 20°C) |

| 1-Heptyne | 99-100[1] | -81[1] | 0.733[1] | 1.408[1] |

| 2-Heptyne | 110-111 | 11.29[2] | 0.745 | 1.423 |

| 3-Heptyne | 105-106 | - | 0.754 | 1.425 |

| Cycloheptene | 112-114.7[3] | -56[4] | 0.824[3] | 1.458[4] |

| Norbornane | 106[5] | 85-88[5] | ~0.9 (solid) | 1.477 (estimate)[6] |

| Vinylcyclopentane | 97[7] | -126.5[8] | 0.704[7] | 1.436[7] |

| 1-Methylcyclohexene | 110-111 | -120.4[8] | 0.811 (at 20°C) | 1.450 |

| Ethylidenecyclopentane | 112-114 | -130 | 0.8 | 1.450 |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of C7H12 isomers. The following tables summarize key spectroscopic features.

Table 3: 1H and 13C NMR Spectroscopic Data for Selected C7H12 Isomers

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1-Heptyne | ~1.8 (t, 1H, ≡C-H), ~2.2 (dt, 2H, -CH2-C≡), ~1.3-1.5 (m, 6H, alkyl CH2), ~0.9 (t, 3H, CH3) | ~84 (≡C-H), ~68 (-C≡), ~31, ~28, ~22, ~18 (alkyl carbons), ~14 (CH3) |

| Cycloheptene | ~5.8 (m, 2H, =C-H), ~2.1 (m, 4H, allylic CH2), ~1.5-1.7 (m, 6H, other CH2) | ~130 (=C), ~30 (allylic C), ~28, ~26 (other C) |

| Norbornane | ~2.2 (br s, 2H, bridgehead CH), ~1.5 (m, 4H, exo CH2), ~1.2 (m, 4H, endo CH2), ~1.1 (m, 1H, bridge CH2) | ~38 (bridgehead C), ~36 (bridge C), ~30 (exo C), ~29 (endo C) |

Table 4: Key IR Absorption Frequencies for Functional Groups in C7H12 Isomers

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

| Terminal Alkyne (R-C≡C-H) | ≡C-H stretch | 3330-3270 | Strong, sharp[9] |

| C≡C stretch | 2140-2100 | Weak to medium[10] | |

| Internal Alkyne (R-C≡C-R') | C≡C stretch | 2260-2190 | Weak to very weak (or absent)[11] |

| Alkene (C=C) | C=C stretch | 1680-1640 | Medium[12] |

| =C-H stretch | 3100-3000 | Medium[12] | |

| =C-H bend | 1000-650 | Strong[12] | |

| Alkane (C-H) | C-H stretch | 3000-2850 | Strong[13] |

Table 5: Common Mass Spectrometry Fragmentation Patterns for C7H12 Isomers

| Isomer Class | Key Fragmentation Pathways |

| Alkynes | Loss of alkyl radicals, propargyllic cleavage. |

| Cycloalkanes | Loss of ethylene (B1197577) (M-28), loss of alkyl side chains.[14] |

| Cycloalkenes | Retro-Diels-Alder reaction, loss of alkyl groups. |

Experimental Protocols

Synthesis of 1-Heptyne from Acetylene

This procedure involves the alkylation of sodium acetylide with 1-bromopentane.[10]

Workflow Diagram

References

- 1. 1-Heptyne 98 628-71-7 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. Cycloheptene - Wikipedia [en.wikipedia.org]

- 4. 628-92-2 CAS MSDS (CYCLOHEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 279-23-2 | CAS DataBase [m.chemicalbook.com]

- 7. vinylcyclopentane [chembk.com]

- 8. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. 2-heptyne [stenutz.eu]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Vinylcyclopentane [webbook.nist.gov]

- 14. 279-23-2 CAS MSDS (Norbornane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Discovery and Enduring Significance of 3-Methyl-1,5-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,5-hexadiene, a seemingly simple acyclic diene, holds a significant place in the annals of physical organic chemistry. Its history is intrinsically linked to the discovery and elucidation of the Cope Rearrangement, a fundamental[1][1]-sigmatropic rearrangement that has become a powerful tool in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data of this compound, tailored for an audience of chemical researchers and drug development professionals. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive understanding of this pivotal molecule.

Discovery and Historical Context: A Serendipitous Unveiling

The history of this compound is inseparable from the work of Arthur C. Cope and Elizabeth M. Hardy. In 1940, their research on the thermal rearrangement of 1,5-dienes led to a monumental discovery that would later be named the Cope Rearrangement.[1][2][3] Their seminal paper, published in the Journal of the American Chemical Society, described the thermally induced isomerization of various 1,5-dienes.[1]

Within this foundational study, this compound served as a key substrate. When heated to 300 °C, it was observed to rearrange to form 1,5-heptadiene (B74454).[4] This transformation, a classic example of a[1][1]-sigmatropic shift, demonstrated the remarkable ability of a carbon-carbon single bond to break and reform in a concerted fashion, guided by the principles of orbital symmetry.[4][5] The Cope rearrangement is a reversible process, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting diene and the rearranged product.[5] The work of Cope and Hardy not only introduced a novel and synthetically useful reaction but also provided a system for studying the theoretical underpinnings of pericyclic reactions, which would be further elucidated by Woodward and Hoffmann decades later.[4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is paramount for its application in research and synthesis. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [6] |

| Molecular Weight | 96.17 g/mol | [7] |

| CAS Number | 1541-33-9 | [6] |

| Boiling Point | 81.3 °C at 760 mmHg | [7] |

| Density | 0.714 g/cm³ | [7] |

| Refractive Index | 1.417 | [7] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Mass Spectrum (MS) | Molecular Ion (m/z): 96 | [4] |

| ¹³C NMR (in CDCl₃) | Signals corresponding to sp² and sp³ carbons | [1][8] |

| ¹H NMR (400 MHz in CDCl₃) | Signals for vinyl and alkyl protons | [8] |

| Infrared (IR) Spectrum | C-H and C=C stretching and bending vibrations | [8] |

Experimental Protocols: Synthesis of this compound

While the original 1940 paper by Cope and Hardy focused on the rearrangement, the synthesis of this compound itself can be achieved through various methods. A common and illustrative approach is the Grignard reaction. The following protocol is a representative procedure based on established organometallic chemistry principles.

Synthesis of this compound via Grignard Reaction

This procedure involves the reaction of a Grignard reagent, allylmagnesium bromide, with 3-chloro-1-butene (B1220285).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

3-Chloro-1-butene

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated with a small portion of the allyl bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 3-Chloro-1-butene: The solution of allylmagnesium bromide is cooled in an ice bath. A solution of 3-chloro-1-butene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The diethyl ether is removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

The Cope Rearrangement: A Mechanistic Overview

The Cope rearrangement of this compound is a concerted, pericyclic reaction that proceeds through a cyclic transition state. This[1][1]-sigmatropic rearrangement involves the simultaneous breaking of the C3-C4 sigma bond and the two terminal pi bonds, and the formation of a new C1-C6 sigma bond and two new pi bonds.

The mechanism is believed to proceed through a chair-like transition state, which is generally lower in energy than the boat-like alternative.[4] The equilibrium of the reaction is driven by the relative stabilities of the starting material and the product. In the case of this compound, the rearrangement to 1,5-heptadiene is entropically favored at high temperatures.

Logical Flow of the Cope Rearrangement

Caption: The Cope Rearrangement of this compound.

Conclusion

This compound, though a structurally unassuming molecule, has played a profound role in the development of modern organic chemistry. Its significance as a model substrate in the discovery of the Cope Rearrangement has cemented its place in chemical literature and pedagogy. For contemporary researchers in drug discovery and chemical synthesis, an appreciation of its history and properties provides valuable context for the application of pericyclic reactions in the construction of complex molecular architectures. The data and protocols presented in this guide offer a foundational resource for further investigation and utilization of this historically important diene.

References

- 1. This compound(1541-33-9) 13C NMR [m.chemicalbook.com]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. 1,5-Hexadiene, 3-methyl- | C7H12 | CID 137073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]

- 5. 3-Methylene-1,5-hexadiene | C7H10 | CID 12539494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Cas 1541-33-9,this compound | lookchem [lookchem.com]

- 8. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Cyclopolymerization of 3-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,5-hexadiene is a non-conjugated diene that serves as a valuable monomer in cyclopolymerization reactions. This process, typically initiated by Ziegler-Natta or metallocene catalysts, results in the formation of polymers containing cyclic repeating units within the main chain. The resulting polymer, poly(methylene-1,3-(4-methylcyclopentane)), possesses a unique microstructure with a methyl substituent on the cyclopentane (B165970) ring, which can influence its physical and chemical properties. These characteristics make it a material of interest for specialty applications in fields such as advanced materials and drug delivery systems.

The cyclopolymerization mechanism involves the intramolecular cyclization of the diene monomer after the initial vinyl group insertion into the growing polymer chain. The stereochemistry of the resulting polymer, including the formation of cis or trans rings and the tacticity of the polymer backbone, is highly dependent on the choice of catalyst and polymerization conditions. Control over these parameters allows for the tailoring of the polymer's properties to suit specific applications.

Key Applications

While research on the homopolymer of this compound is not extensively documented, the cyclopolymerization of substituted dienes suggests potential applications in:

-

Advanced Materials: The introduction of a methyl group onto the cyclopentane ring can alter the polymer's thermal properties, solubility, and mechanical strength, making it a candidate for specialty polymers with tailored characteristics.

-

Drug Delivery: The cyclic structure and potential for functionalization of the polymer backbone could be explored for the development of novel drug delivery vehicles.

-

Functional Polymers: Copolymers of this compound with other olefins, such as propylene, can introduce cyclic units into well-established polymer chains, thereby modifying their properties and opening up new avenues for functional materials.

Cyclopolymerization Mechanism

The cyclopolymerization of this compound is initiated by a transition metal catalyst, which activates the monomer. The generally accepted mechanism proceeds through the following key steps:

-

Coordination and Insertion: One of the vinyl groups of the this compound monomer coordinates to the active metal center of the catalyst. This is followed by insertion of the vinyl group into the metal-alkyl bond of the growing polymer chain.

-

Intramolecular Cyclization: The pendant vinyl group of the now-attached monomer is in close proximity to the metal center, allowing for a rapid intramolecular insertion. This step forms a five-membered cyclopentane ring with a methyl substituent and regenerates the active site for the next monomer addition.

-

Propagation: The process repeats with the coordination and insertion of subsequent monomer molecules, leading to the growth of the polymer chain.

The regioselectivity and stereoselectivity of both the initial insertion and the cyclization step are crucial in determining the final microstructure of the polymer.

Experimental Protocols

Materials:

-

This compound (purified by distillation over a suitable drying agent)

-

Toluene (B28343) (anhydrous, polymerization grade)

-

Metallocene catalyst precursor (e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂)

-

Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

-

Methanol (B129727) (for quenching)

-

Hydrochloric acid (HCl) in methanol (for catalyst residue removal)

-

Nitrogen or Argon gas (high purity)

-

Schlenk line and glassware (oven-dried)

-

Pressure reactor (e.g., Parr reactor)

Procedure:

-

Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen or argon gas while cooling to room temperature.

-

Reagent Charging: The reactor is charged with anhydrous toluene and the desired amount of this compound monomer under a positive pressure of inert gas. The reactor is then sealed.

-

Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the metallocene precursor is dissolved in a small amount of anhydrous toluene. The MAO solution is then added dropwise to the catalyst solution with stirring to pre-activate the catalyst. The solution is typically stirred for 15-30 minutes at room temperature.

-

Polymerization Initiation: The reactor is heated to the desired polymerization temperature (e.g., 60-70 °C). The pre-activated catalyst solution is then injected into the reactor under inert gas pressure to initiate the polymerization.

-

Polymerization Reaction: The reaction mixture is stirred at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by observing changes in pressure or viscosity, if the reactor is equipped with the appropriate sensors.

-

Quenching and Polymer Isolation: After the designated time, the reactor is cooled to room temperature, and the polymerization is quenched by the slow addition of methanol. The polymer product precipitates from the solution.

-

Purification: The precipitated polymer is collected by filtration. To remove catalyst residues, the polymer is washed multiple times with a solution of HCl in methanol, followed by washing with pure methanol until the washings are neutral.

-

Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Data Presentation

As specific quantitative data for the homopolymerization of this compound is scarce, the following table presents representative data from the zirconocene-catalyzed copolymerization of the isomeric 2-methyl-1,5-hexadiene (B165376) (MHD) with propylene . This data illustrates the influence of different metallocene catalysts on the polymerization activity and comonomer incorporation, which is expected to be analogous for the 3-methyl isomer.

| Catalyst Precursor | Polymerization Temp. (°C) | Catalyst Activity (kg polymer / (g catalyst * h)) | MHD Incorporation (mol%) |

| rac-{Me₂Si(2-Me-4-Ph-Ind)₂}ZrCl₂ | 60 | 20 - 600 | 0.2 - 1.6 |

| ansa-{CpCR₂Flu}ZrCl₂ (C₁-symmetric) | 70 | 20 - 600 | 0.2 - 1.6 |

| ansa-{CpCR₂Flu}ZrCl₂ (Cₛ-symmetric) | 70 | 20 - 600 | 0.2 - 1.6 |

| {C₅Me₄SiMe₂NtBu}TiCl₂ | 60 | ~3 | 0.2 |

Data adapted from Bader, M., et al., Polymer Chemistry, 2014. Note that the activity and incorporation are ranges dependent on specific reaction conditions such as monomer feed ratio.

Characterization of Poly(this compound)

The microstructure of the resulting polymer can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the cyclic structure of the polymer and determining the cis/trans ratio of the cyclopentane rings. The absence of signals corresponding to pendant vinyl groups confirms complete cyclization.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting point (Tₘ), if applicable.

This document provides a foundational guide for researchers interested in the cyclopolymerization of this compound. Due to the limited specific data on this particular monomer, it is recommended that researchers draw upon the extensive literature on the cyclopolymerization of 1,5-hexadiene (B165246) and its other substituted derivatives for further experimental design and optimization.

Application Notes and Protocols for 3-Methyl-1,5-hexadiene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,5-hexadiene is a versatile, non-conjugated diene that serves as a valuable building block in a variety of organic transformations. Its chemical structure, featuring two terminal double bonds and a methyl group at the 3-position, allows it to participate in a range of reactions, including sigmatropic rearrangements, cyclizations, and polymerizations. These reactions provide access to unique molecular architectures relevant to the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Cope Rearrangement: Synthesis of 1,5-Heptadiene (B74454)

The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene. This compound is a classic substrate for this thermal isomerization, yielding 1,5-heptadiene upon heating.[2] The reaction proceeds through a concerted, pericyclic mechanism involving a chair-like transition state.[2][3] The equilibrium of the reaction is driven by the formation of a thermodynamically more stable, more substituted internal double bond in the product.

Quantitative Data for Thermal Rearrangement

| Parameter | Value | Reference |

| Reaction Temperature | 300 °C | [2] |

| Activation Energy (Ea) | 33.5 kcal/mol | [4] |

| Pre-exponential Factor (A) | 10^11.3 s⁻¹ | |

| Product | 1,5-Heptadiene | [2] |

Experimental Protocol: Thermal Cope Rearrangement

Objective: To synthesize 1,5-heptadiene from this compound via a thermal Cope rearrangement.

Materials:

-

This compound (98% purity or higher)

-

High-pressure reaction vessel or sealed thick-walled glass tube

-

Sand bath or tube furnace

-

Standard glassware for distillation

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

Place 5.0 g of this compound into a clean, dry high-pressure reaction vessel or a thick-walled glass tube.

-

If using a glass tube, carefully seal it under a nitrogen atmosphere.

-

Place the reaction vessel in a preheated sand bath or tube furnace set to 300 °C.[2]

-

Heat the reaction mixture for 4-6 hours.

-

Allow the vessel to cool to room temperature.

-

Carefully open the reaction vessel in a well-ventilated fume hood.

-

The crude product can be purified by fractional distillation to yield pure 1,5-heptadiene.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1,5-heptadiene.

Expected Outcome: The rearrangement should yield 1,5-heptadiene. The progress of the reaction can be monitored by GC-MS if desired.

Logical Relationship Diagram: Cope Rearrangement

Caption: Cope Rearrangement of this compound.

Cyclopolymerization: Synthesis of Poly(methylene-1,3-cyclopentane) derivatives

This compound can undergo cyclopolymerization in the presence of Ziegler-Natta or metallocene catalysts to produce polymers containing methylene-1,3-cyclopentane repeating units.[5][6] This process involves an intramolecular cyclization of the diene monomer after its initial insertion into the growing polymer chain. The methyl substituent on the monomer will result in a substituted cyclopentane (B165970) ring within the polymer backbone.

Quantitative Data for Cyclopolymerization of a Related Diene

The following data is for the copolymerization of 1,5-hexadiene (B165246) with 4-methyl-1-pentene, which provides insight into the conditions and resulting polymer characteristics.[5]

| Parameter | Value | Catalyst System |

| Monomer Feed (1,5-HD) | 4.4–17.6 mol % | dimethylpyridylamidohafnium/organoboron |

| Polymer Structure | Methylene-1,3-cyclopentane (MCP) units | [5] |

| Melting Temperature (Tm) | > 120 °C (for crystalline samples) | [5] |

| Glass Transition (Tg) | 28–30 °C | [5] |

Experimental Protocol: Ziegler-Natta Cyclopolymerization